2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is known for its significant biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various drugs, including antihistamines and antipsychotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further used in pharmaceutical synthesis .
Scientific Research Applications
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Serves as a precursor in the synthesis of antihistamines and antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic reactions and inflammation. Additionally, it may interact with other molecular targets, such as serotonin receptors, contributing to its antipsychotic effects .
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGYLAMXVYWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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